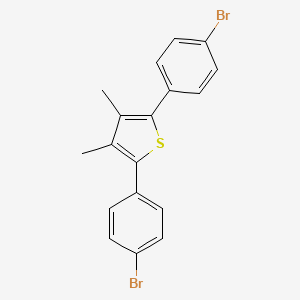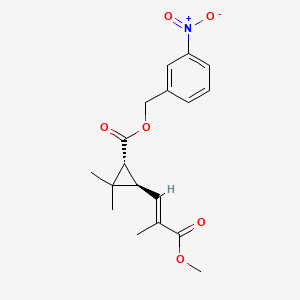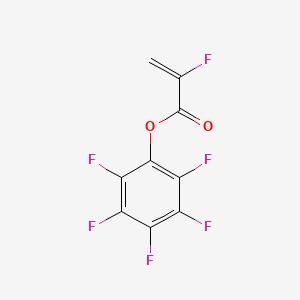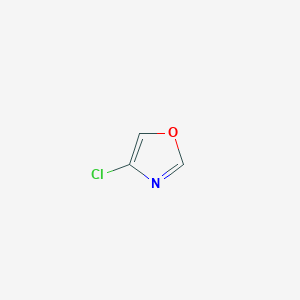
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde is a compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a hydroxyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 3-position of the carbazole ring system .
Métodos De Preparación
The synthesis of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be achieved through various synthetic routes. One efficient method involves the Au-catalyzed cyclization reaction using readily available starting materials such as 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene . This reaction proceeds under mild conditions and provides the desired product in good yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the aldehyde group can lead to the formation of the corresponding carboxylic acid, while reduction can yield the corresponding alcohol . Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines . Additionally, it is used in the study of molecular recognition and synthesis, contributing to the development of new therapeutic agents . In industry, it may be used in the production of dyes and pigments due to its aromatic structure .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells . This process involves the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis . The compound may also interact with other cellular targets, leading to the inhibition of cell proliferation and the induction of cell death .
Comparación Con Compuestos Similares
2-Hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde can be compared with other similar compounds, such as 9H-Carbazole-3-carbaldehyde and 2,6-dimethoxy-9H-carbazole-3-carbaldehyde . While these compounds share a similar carbazole core structure, they differ in the position and type of substituents on the ring system. For example, 9H-Carbazole-3-carbaldehyde lacks the hydroxyl and methoxy groups present in this compound, which may result in different chemical reactivity and biological activity . Similarly, 2,6-dimethoxy-9H-carbazole-3-carbaldehyde has methoxy groups at the 2- and 6-positions, which can influence its chemical properties and applications .
Propiedades
Número CAS |
119736-83-3 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO3/c1-18-9-2-3-10-11-4-8(7-16)14(17)6-13(11)15-12(10)5-9/h2-7,15,17H,1H3 |
Clave InChI |
JLWFCPLXNANORV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
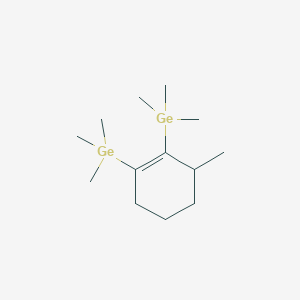
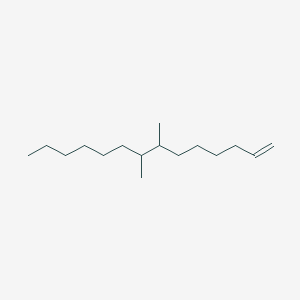
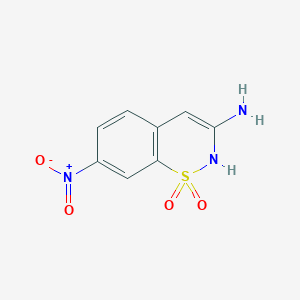
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
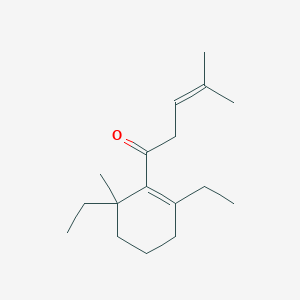
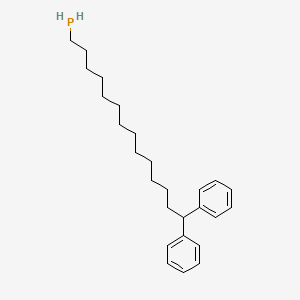
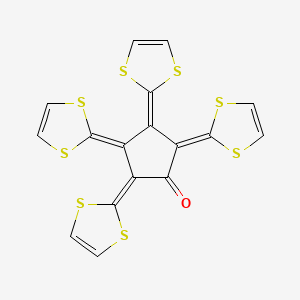
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

